Enzyme Inhibition Potency: PptT-IN-1 vs. AU 8918 (Parent Scaffold) and PptT-IN-2 (5k)
PptT-IN-1 (5j) inhibits recombinant Mtb PptT with an IC50 of 2.8 μM in the BpsA assay, comparable to AU 8918 (IC50 = 2.3 μM) and slightly less potent than PptT-IN-2 (5k, IC50 = 2.5 μM) [1]. This places PptT-IN-1 within the same activity range as the optimized parent scaffold.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 2.8 μM |
| Comparator Or Baseline | AU 8918 (2.3 μM); PptT-IN-2/5k (2.5 μM) |
| Quantified Difference | 1.2-fold vs AU 8918; 1.1-fold vs 5k |
| Conditions | Recombinant Mtb PptT, BpsA assay in vitro |
Why This Matters
Procurement decisions for enzyme inhibition assays require precise knowledge of relative potency; PptT-IN-1 offers activity nearly identical to the benchmark AU 8918 while incorporating a distinct para-substituent that alters downstream selectivity.
- [1] Ottavi S, Scarry SM, Mosior J, Ling Y, Roberts J, Singh A, Zhang D, Goullieux L, Roubert C, Bacqué E, Lagiakos HR, Vendome J, Moraca F, Li K, Perkowski AJ, Ramesh R, Bowler MM, Tracy W, Feher VA, Sacchettini JC, Gold BS, Nathan CF, Aubé J. In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas. J Med Chem. 2022 Feb 10;65(3):1996-2022. View Source
